4-(3,5-Dichlorophenoxy)-3-nitrobenzoic acid
Description
4-(3,5-Dichlorophenoxy)-3-nitrobenzoic acid (CAS: 1153557-00-6) is a halogenated nitrobenzoic acid derivative with the molecular formula C₁₃H₇Cl₂NO₅ and a molecular weight of 328.11 g/mol . Structurally, it features a benzoic acid backbone substituted with a nitro group (-NO₂) at the 3-position and a 3,5-dichlorophenoxy group (-O-C₆H₃Cl₂) at the 4-position. Its synthesis and handling require expertise due to the reactivity of nitro and chlorinated groups .
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO5/c14-8-4-9(15)6-10(5-8)21-12-2-1-7(13(17)18)3-11(12)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEUBDOQPGCDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)-3-nitrobenzoic acid typically involves the reaction of 3,5-dichlorophenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.
Major Products Formed
Reduction: 4-(3,5-Dichlorophenoxy)-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-(3,5-Dichlorophenoxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Benzoic Acid Derivatives
- Key Insights: The position of the nitro group significantly impacts reactivity and applications. For example, 4-nitrobenzoic acid is a common dye precursor, while 3-nitro derivatives (e.g., the target compound) are more niche intermediates . Hydrophilic substituents like hydroxyethyl (in 4-(hydroxyethyl)-3-nitrobenzoic acid) enhance solubility compared to hydrophobic chlorophenoxy groups in the target compound .
Chlorinated Phenoxy Benzoic Acid Derivatives
- 2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid): A herbicide with a phenoxy group and butyric acid chain, contrasting with the target compound’s benzoic acid core. The shorter phenoxy chain in 2,4-DB enhances herbicidal activity, while the nitro group in the target compound may confer different biological or chemical properties .
- 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid: Replaces the phenoxy group with a sulfonyl (-SO₂-) linker.
Halogenated Nitrobenzoic Acids
Ester Derivatives
- Ethyl 3-nitrobenzoate : The ester form of 3-nitrobenzoic acid demonstrates higher volatility and lower acidity than the carboxylic acid form, making it preferable in certain synthetic reactions .
Biological Activity
4-(3,5-Dichlorophenoxy)-3-nitrobenzoic acid (commonly referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 303.11 g/mol
- Functional Groups : Nitro group (-NO2), carboxylic acid (-COOH), and dichlorophenyl ether.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.0 |
The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against selected bacteria:
| Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 17 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : The compound affects cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
- Case Study 1 : A study on MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers.
- Case Study 2 : In a murine model of lung cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
